molecular formula C15H11ClO3 B1199614 Furcloprofen CAS No. 58012-63-8

Furcloprofen

Cat. No.: B1199614
CAS No.: 58012-63-8
M. Wt: 274.70 g/mol
InChI Key: KWGCXQZMMAVJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furcloprofen is a chemical compound developed as an analgesic agent with anti-inflammatory properties. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has the molecular formula C15H11ClO3 . This compound is characterized by its unique structure, which includes a dibenzofuran moiety substituted with a chlorine atom and a carboxylic acid group.

Preparation Methods

The synthesis of furcloprofen involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors.

    Chlorination: The dibenzofuran core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Introduction of the Carboxylic Acid Group:

Chemical Reactions Analysis

Furcloprofen undergoes various chemical reactions, including:

Scientific Research Applications

Furcloprofen has several scientific research applications, including:

Mechanism of Action

Furcloprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Furcloprofen can be compared with other NSAIDs such as ibuprofen, naproxen, and diclofenac. While all these compounds share a common mechanism of action (COX inhibition), this compound’s unique dibenzofuran structure sets it apart. This structure may contribute to its specific pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the NSAID class .

Similar Compounds

Properties

CAS No.

58012-63-8

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

2-(8-chlorodibenzofuran-3-yl)propanoic acid

InChI

InChI=1S/C15H11ClO3/c1-8(15(17)18)9-2-4-11-12-7-10(16)3-5-13(12)19-14(11)6-9/h2-8H,1H3,(H,17,18)

InChI Key

KWGCXQZMMAVJTB-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)Cl)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)Cl)C(=O)O

Synonyms

8-chloro-alpha-methyl-3-dibenzofuranacetic acid
Ro 21-5521
Ro-21-5521

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.